N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and substances.
Biology: It may have potential as a biochemical probe or as a lead compound in the development of new drugs.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific biological pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(3-pyridinyl)urea: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone: Another compound with a chlorophenyl group, but with different functional groups and applications.
Uniqueness
N-(4-chlorophenyl)-2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H22ClN5O2S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(11,11-dimethyl-7-phenyl-12-oxa-3,4,6,8-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-24(2)12-19-18(13-32-24)22-28-29-23(30(22)21(27-19)15-6-4-3-5-7-15)33-14-20(31)26-17-10-8-16(25)9-11-17/h3-11H,12-14H2,1-2H3,(H,26,31) |
InChI Key |
NDYMYBBPWQVNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C3=NN=C(N3C(=N2)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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